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Compound of Interest

Compound Name: 1-Methylindan-2-one

Cat. No.: B2783655 Get Quote

Anwendungshinweise und Protokolle: Derivatisierung von 1-Methylindan-2-on für das

biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung
Die Indanon-Struktur ist ein privilegiertes Gerüst in der medizinischen Chemie und bildet die

Grundlage für eine Vielzahl von biologisch aktiven Verbindungen. Insbesondere 1-Methylindan-

2-on dient als vielseitiger Ausgangsstoff für die Synthese von Molekülbibliotheken. Durch

gezielte Derivatisierung können seine physikochemischen Eigenschaften und

pharmakologischen Aktivitäten moduliert werden, um neue Leitstrukturen für die

Arzneimittelentwicklung zu identifizieren. Derivate haben Wirksamkeit als antivirale,

entzündungshemmende, analgetische, antibakterielle und krebsbekämpfende Mittel gezeigt.[1]

[2] Darüber hinaus werden sie bei der Behandlung von neurodegenerativen Erkrankungen wie

Alzheimer eingesetzt.[1][3][4]

Diese Anwendungshinweise beschreiben etablierte Protokolle zur Derivatisierung von 1-

Methylindan-2-on und zum anschließenden biologischen Screening der synthetisierten

Verbindungen, mit einem Fokus auf neurodegenerative Erkrankungen und Krebs.
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Die Synthese des 1-Methylindan-2-on-Kerns kann über verschiedene Wege erfolgen,

einschließlich intramolekularer Friedel-Crafts-Acylierungsreaktionen.[1][5] Nach der Synthese

des Kerngrundgerüsts können verschiedene funktionelle Gruppen eingeführt werden, um eine

Bibliothek von Analoga zu erstellen. Eine übliche und effektive Strategie ist die Claisen-

Schmidt-Kondensation (eine Aldol-Kondensation), bei der das α-Kohlenstoffatom neben der

Ketogruppe mit verschiedenen substituierten Aldehyden reagiert, um Benzyliden-Derivate zu

bilden. Diese können dann weiter modifiziert werden.

Experimentelles Protokoll: Synthese von 3-Benzyliden-
1-methylindan-2-on-Derivaten
Dieses Protokoll beschreibt eine allgemeine Methode zur Synthese von 3-Benzyliden-

Derivaten durch Aldol-Kondensation.

Materialien:

1-Methylindan-2-on

Substituiertes aromatisches Aldehyd (z. B. 4-Nitrobenzaldehyd, 4-Chlorbenzaldehyd)

Ethanol

Wässrige Natriumhydroxid (NaOH) Lösung (10%)

Salzsäure (HCl), verdünnt

Destilliertes Wasser

Rundkolben, Magnetrührer, Rückflusskühler, Eisbad, Büchnertrichter

Prozedur:

Lösen Sie 1 Äquivalent 1-Methylindan-2-on in einer minimalen Menge Ethanol in einem

Rundkolben.

Fügen Sie 1,1 Äquivalente des substituierten aromatischen Aldehyds zur Lösung hinzu.

Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.
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Fügen Sie tropfenweise eine 10%ige wässrige NaOH-Lösung unter kräftigem Rühren hinzu,

während die Temperatur unter 5 °C gehalten wird.

Nach der Zugabe lassen Sie die Reaktion 2-4 Stunden bei Raumtemperatur rühren. Der

Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.

Nach Abschluss der Reaktion wird das Reaktionsgemisch in eiskaltes Wasser gegossen.

Neutralisieren Sie die Lösung vorsichtig mit verdünnter HCl, bis ein Niederschlag ausfällt.

Filtrieren Sie den festen Niederschlag mit einem Büchnertrichter ab, waschen Sie ihn

gründlich mit kaltem destilliertem Wasser, bis das Filtrat neutral ist.

Trocknen Sie das Rohprodukt an der Luft und kristallisieren Sie es aus einem geeigneten

Lösungsmittel (z. B. Ethanol) um, um das reine 3-Benzyliden-1-methylindan-2-on-Derivat zu

erhalten.

Charakterisieren Sie das Endprodukt mittels Schmelzpunkt, IR, ¹H-NMR und

Massenspektrometrie.

Biologisches Screening: Protokolle und Daten
Derivate von 1-Methylindan-2-on zeigen ein breites Spektrum an biologischen Aktivitäten. Im

Folgenden werden Protokolle für die Untersuchung der Cholinesterase-Hemmung (relevant für

die Alzheimer-Krankheit) und der zytotoxischen Aktivität (relevant für Krebs) beschrieben.

Acetylcholinesterase (AChE)-Hemmungsassay (Ellman-
Methode)
Prinzip: Dieses kolorimetrische Verfahren misst die Aktivität des Enzyms Acetylcholinesterase

(AChE). Das Enzym hydrolysiert das Substrat Acetylthiocholin zu Thiocholin. Thiocholin

reagiert mit dem Ellman-Reagenz (DTNB) und erzeugt eine gelbe Farbe, deren Intensität bei

412 nm gemessen wird. In Anwesenheit eines Inhibitors wird die Reaktion verlangsamt, was zu

einer geringeren Farbintensität führt.

Materialien:
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AChE aus menschlichen Erythrozyten

Acetylthiocholiniodid (ATCI)

5,5'-Dithiobis(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)

Phosphatpuffer (pH 8,0)

Testverbindungen (Derivate)

Donepezil oder Tacrin (Positivkontrolle)

96-Well-Platten, Plattenleser

Prozedur:

Bereiten Sie Stammlösungen der Testverbindungen und der Positivkontrolle (z. B. in DMSO)

vor.

Geben Sie in die Wells einer 96-Well-Platte:

140 µL Phosphatpuffer (pH 8,0)

20 µL DTNB-Lösung

20 µL der Testverbindung in verschiedenen Konzentrationen.

Fügen Sie 10 µL der AChE-Enzymlösung hinzu und inkubieren Sie die Platte für 15 Minuten

bei 25 °C.

Starten Sie die Reaktion durch Zugabe von 10 µL der ATCI-Substratlösung.

Messen Sie die Absorption bei 412 nm über 5 Minuten in Intervallen von 30 Sekunden mit

einem Plattenleser.

Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung.

Bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung der

Enzymaktivität bewirkt) durch Auftragung der prozentualen Hemmung gegen den
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Logarithmus der Inhibitorkonzentration.

Zytotoxizitätsassay (MTT-Assay)
Prinzip: Der MTT-Assay bewertet die zelluläre metabolische Aktivität. Lebensfähige Zellen mit

aktiven mitochondrialen Dehydrogenasen reduzieren das gelbe Tetrazoliumsalz MTT zu

violetten Formazan-Kristallen. Die Menge des gebildeten Formazans, die in einem

Lösungsmittel gelöst und kolorimetrisch gemessen wird, ist proportional zur Anzahl der

lebenden Zellen.

Materialien:

Krebszelllinie (z. B. MCF-7 für Brustkrebs)[6]

Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FBS) und Antibiotika

MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

Dimethylsulfoxid (DMSO) oder Solubilisierungspuffer

Testverbindungen, Doxorubicin (Positivkontrolle)

96-Well-Platten, Inkubator (37 °C, 5% CO₂), Plattenleser

Prozedur:

Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von ca. 5.000-10.000 Zellen pro Well

aus und inkubieren Sie sie über Nacht.

Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen und der

Positivkontrolle für 48-72 Stunden.

Entfernen Sie das Medium und fügen Sie 100 µL frisches Medium und 20 µL MTT-Lösung zu

jedem Well hinzu.

Inkubieren Sie die Platte für 3-4 Stunden bei 37 °C, bis sich violette Formazan-Kristalle

bilden.
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Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 100 µL DMSO hinzu, um die

Kristalle aufzulösen.

Messen Sie die Absorption bei 570 nm.

Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und

bestimmen Sie die IC₅₀-Werte.

Zusammenfassung der quantitativen Daten
Die Derivatisierung von Indanon-Gerüsten hat zu hochpotenten Inhibitoren geführt. Die

folgende Tabelle fasst repräsentative biologische Aktivitätsdaten aus der Literatur zusammen.

Verbindung Ziel
Biologische
Aktivität (IC₅₀)

Referenz

5c (meta-

substituiertes

Aminopropoxy-

Benzyliden-Indanon)

AChE 0.12 µM [3]

7b (para-substituiertes

Aminopropoxy-

Benzyl-Indanon)

BChE 0.04 µM [3]

9 (Indanon-Derivat) AChE 14.8 nM [4]

14 (Indanon-Derivat) AChE 18.6 nM [4]

9f (Spiroisoxazolin-

Indanon)

Zytotoxizität (MCF-7

Zellen)
0.03 ± 0.01 µM [6]

Zusätzlich zeigten die Verbindungen 9 und 14 eine signifikante Hemmung der Aβ-Aggregation

(85,5 % bzw. 83,8 %).[4]

Visualisierung des Signalwegs
Einige Indanon-Derivate üben ihre krebsbekämpfende Wirkung durch die Induktion von

Apoptose aus. Verbindung 9f beispielsweise induzierte in MCF-7-Zellen Apoptose, was durch
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eine Hochregulierung der pro-apoptotischen Proteine Bax und Caspase-3 sowie eine

Herunterregulierung des anti-apoptotischen Proteins Bcl-2 nachgewiesen wurde.[6] Dies deutet

auf eine Aktivierung des mitochondrialen Apoptosewegs hin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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